molecular formula C7H11BClNO2 B3029987 (2-(Aminomethyl)phenyl)boronic acid hydrochloride CAS No. 850589-36-5

(2-(Aminomethyl)phenyl)boronic acid hydrochloride

Cat. No.: B3029987
CAS No.: 850589-36-5
M. Wt: 187.43
InChI Key: ZNCKJSCNVLQMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C7H11BClNO2. It is a boronic acid derivative that contains an aminomethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary target of (2-(Aminomethyl)phenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of C-C bonds and the synthesis of complex organic compounds .

Action Environment

The compound is typically stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-bromobenzylamine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromobenzylamine with a boronic acid ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Aminomethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenylboronic acid hydrochloride
  • 3-Aminophenylboronic acid hydrochloride
  • 4-Aminophenylboronic acid hydrochloride

Uniqueness

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is unique due to the presence of the aminomethyl group, which provides additional reactivity and binding capabilities compared to other aminophenylboronic acids. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

IUPAC Name

[2-(aminomethyl)phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCKJSCNVLQMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674563
Record name [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-36-5
Record name [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Reactant of Route 2
(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Reactant of Route 5
(2-(Aminomethyl)phenyl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-(Aminomethyl)phenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.